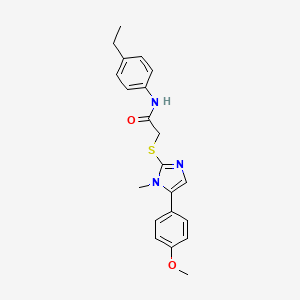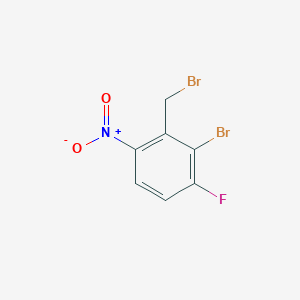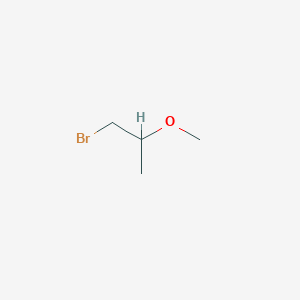
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPOP is a piperidinyl-thiadiazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Biological Activity of Heterocyclic Systems
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a compound that may share properties with other heterocyclic systems, particularly those based on 1,3,4-thiadiazole derivatives, which have been recognized for their wide pharmacological potential. Research on such heterocyclic systems has revealed their importance in medicinal chemistry due to their ability to act as crucial pharmacophores. These compounds have demonstrated antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their biological effectiveness. Thus, compounds based on the 1,3,4-thiadiazole scaffold, similar to the structure of interest, are considered promising for the development of new drug-like molecules with diverse pharmacological applications (Lelyukh, 2019).
Therapeutic Potential of Oxadiazole Derivatives
The therapeutic worth of oxadiazole derivatives, including structures related to 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, has been extensively studied. The 1,3,4-oxadiazole ring, a five-membered aromatic ring, plays a significant role in binding with different enzymes and receptors in biological systems. This interaction facilitates a range of bioactivities, making 1,3,4-oxadiazole-based compounds valuable in medicinal chemistry. These derivatives have been applied in treatments across a spectrum of diseases, showcasing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties among others. Such compounds are highlighted for their high therapeutic potency, indicating the potential of related structures for developing active and less toxic medicinal agents (Verma et al., 2019).
Naphthalene Derivatives and Biological Interactions
The presence of the naphthalene moiety in compounds, such as 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, contributes significantly to their biological activities. Studies on naphthalene derivatives have demonstrated their ability to interact with various biological systems, leading to significant biological activities. These interactions are facilitated by the lipophilic character of naphthalene, allowing for effective penetration through biological membranes and engaging in pharmacophoric interactions. The research on phenothiazines, which can include naphthalene derivatives, has shown promising antibacterial, antifungal, anticancer, and other activities, underscoring the potential of naphthalene-containing compounds in medicinal applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Propriétés
IUPAC Name |
3-naphthalen-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)23-12-10-17(11-13-23)25-20-22-21-14-26-20/h1-7,14,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOXOVJRROQDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

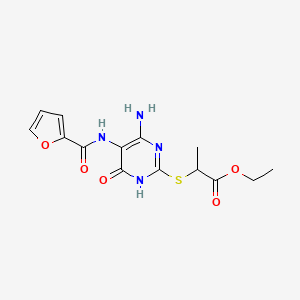
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
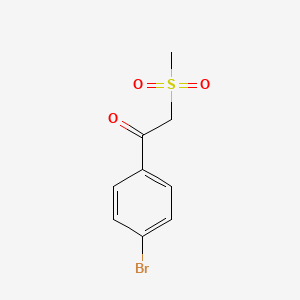
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
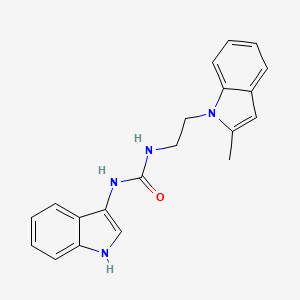
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
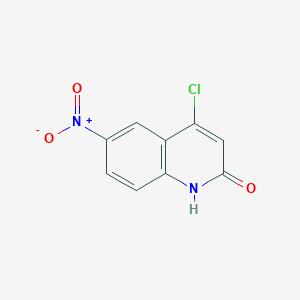
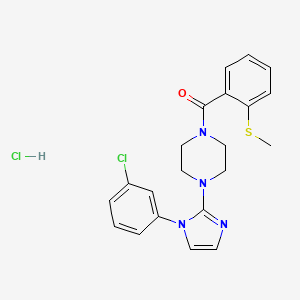

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
